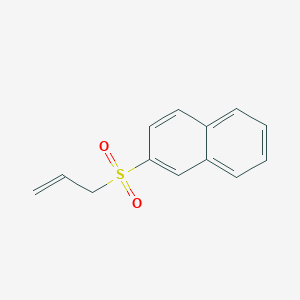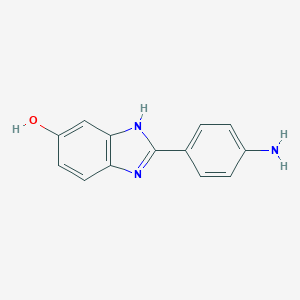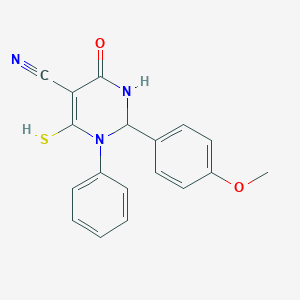![molecular formula C25H29N5O6 B285762 N-(5-{[(3,4-dimethoxyanilino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B285762.png)
N-(5-{[(3,4-dimethoxyanilino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-{[(3,4-dimethoxyanilino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound is commonly referred to as "Compound X" in scientific literature.
Mechanism of Action
The mechanism of action of Compound X involves the inhibition of several key enzymes and proteins involved in cell growth and proliferation. Specifically, Compound X has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is commonly upregulated in cancer cells. Additionally, Compound X has been shown to inhibit the activity of the mTOR pathway, which is also involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels).
Advantages and Limitations for Lab Experiments
One advantage of using Compound X in lab experiments is that it has been shown to be highly selective for cancer cells, with minimal toxicity to normal cells. Additionally, Compound X has been shown to have a long half-life, which allows for sustained inhibition of cancer cell growth. However, one limitation of using Compound X in lab experiments is that it is relatively expensive to synthesize, which may limit its widespread use in research.
Future Directions
There are several potential future directions for research involving Compound X. One direction is to further explore its potential use in cancer research, specifically in combination with other chemotherapeutic agents. Additionally, research could be conducted to explore its potential use in treating other diseases, such as inflammatory bowel disease. Finally, research could be conducted to optimize the synthesis of Compound X, with the goal of making it more cost-effective for widespread use in research.
Synthesis Methods
The synthesis of Compound X involves several steps, including the reaction of 3,4-dimethoxyaniline with ethyl chloroformate to form an intermediate, which is then reacted with 2,6-dimethyl-3-pyridinecarboxylic acid to form the desired product. The final step involves the reaction of Compound X with 3,4-dimethoxyphenyl isocyanate to form the urea derivative.
Scientific Research Applications
Compound X has been studied for its potential use in cancer research. Specifically, it has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, Compound X has been studied for its potential use in treating inflammatory diseases, such as rheumatoid arthritis.
properties
Molecular Formula |
C25H29N5O6 |
|---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[5-[(3,4-dimethoxyphenyl)carbamoylamino]-2,6-dimethylpyridin-3-yl]urea |
InChI |
InChI=1S/C25H29N5O6/c1-14-18(29-24(31)27-16-7-9-20(33-3)22(11-16)35-5)13-19(15(2)26-14)30-25(32)28-17-8-10-21(34-4)23(12-17)36-6/h7-13H,1-6H3,(H2,27,29,31)(H2,28,30,32) |
InChI Key |
OZZGUFAJVBKQJW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C(=N1)C)NC(=O)NC2=CC(=C(C=C2)OC)OC)NC(=O)NC3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC1=C(C=C(C(=N1)C)NC(=O)NC2=CC(=C(C=C2)OC)OC)NC(=O)NC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B285682.png)

![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-ynyl 2-methylbenzoate](/img/structure/B285694.png)

![1-(4-fluorophenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone](/img/structure/B285697.png)

![4-chloro-N-{4-[5-(2-furyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide](/img/structure/B285712.png)
![N-{4-[5-(2-furyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B285713.png)
![1-[4-(4-Bromo-phenyl)-imidazol-1-yl]-3-(4-methoxy-phenoxy)-propan-2-ol](/img/structure/B285715.png)
![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-methylbenzenesulfonamide](/img/structure/B285718.png)
![N-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide](/img/structure/B285719.png)

![3,8-bis(1-pyrrolidinylsulfonyl)-6H-benzo[c]chromen-6-one](/img/structure/B285730.png)
![N~3~,N~8~-diethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide](/img/structure/B285732.png)